N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide
Description
N-[4-[(5-Methylfuran-2-yl)methylideneamino]phenyl]acetamide is a substituted phenylacetamide derivative featuring a methylideneamino group (-N=CH-) bridging the phenyl ring and a 5-methylfuran-2-yl moiety. This structure combines the pharmacophoric acetamide group with a furan-based substituent, which may confer unique electronic, steric, and hydrogen-bonding properties. The furan ring, a heterocyclic aromatic system, could enhance metabolic stability or influence receptor binding compared to simpler substituents like hydroxyl or sulfonamide groups .
Properties
CAS No. |
646034-70-0 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-8-14(18-10)9-15-12-4-6-13(7-5-12)16-11(2)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
FIJZBJOVESATID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide typically involves the condensation reaction between 5-methylfurfural and 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro and halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide has been investigated for its pharmacological properties, particularly its ability to interact with specific biological targets. Research indicates that it may serve as a scaffold for developing new pharmaceuticals aimed at modulating various biological pathways. Its unique structure allows it to interact with receptors or enzymes, potentially influencing their activity and offering therapeutic benefits in treating diseases.
Case Studies
- Anticonvulsant Activity : Similar compounds have been synthesized and evaluated for their anticonvulsant properties. For instance, derivatives of N-phenylacetamide have shown efficacy in animal models of epilepsy, suggesting that compounds with similar structures may also exhibit significant anticonvulsant activity .
- Anticancer Activity : Research on structurally related compounds has demonstrated notable cytotoxic effects against cancer cell lines. For example, imidazole derivatives have exhibited significant cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines, indicating that this compound could have similar anticancer properties .
Materials Science
Applications in Material Development
The compound's structural characteristics make it suitable for various applications in materials science. It can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for its application in drug development. Studies focusing on binding affinity with various receptors help elucidate its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and imine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
- Furan vs. Sulfonamide: The target compound’s furan-imine substituent differs significantly from sulfonamide groups in and .
- Imine Linkage: The methylideneamino (-N=CH-) group in the target compound introduces rigidity and planarity, contrasting with flexible alkyl or sulfonamide linkages in analogs like B1 (phenoxy) or Compound 35 (piperazinylsulfonyl). This rigidity may affect conformational stability in biological systems .
Pharmacological Activity Comparisons
Table 2: Reported Bioactivities of Analogs
Key Observations :
- Sulfonamide-containing analogs () demonstrate significant analgesic and anti-inflammatory activities, likely due to sulfonamide’s ability to interact with cyclooxygenase (COX) enzymes or ion channels . The absence of sulfonamide in the target compound suggests divergent mechanisms of action.
- The furan substituent in BR99962 () and the target compound may confer metabolic resistance, as furans are less prone to oxidative degradation compared to phenol or amine groups .
Key Observations :
- Synthesis: The target compound likely forms via Schiff base condensation between 4-aminophenylacetamide and 5-methylfuran-2-carbaldehyde, a method analogous to furan-containing analogs in . Sulfonamide analogs () require sulfonyl chloride intermediates, which are more reactive but pose handling challenges .
- Lipophilicity : The furan substituent’s hydrophobicity (logP ~2.5) may improve membrane permeability compared to polar sulfonamides (e.g., Compound 35) but reduce solubility .
Biological Activity
N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
- A study demonstrated that modifications in the furan ring significantly enhanced the antimicrobial efficacy of similar compounds, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .
-
Antitumor Activity :
- Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
- In vitro assays using human breast cancer cell lines showed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, indicating enhanced potency .
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized compounds related to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 10 | E. coli |
| B | 20 | S. aureus |
| C | 50 | P. aeruginosa |
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines revealed that the compound exhibited an IC50 value of 15 µM against MCF-7 cells, significantly lower than that of conventional chemotherapeutics like doxorubicin.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-[4-(Furan)] | 15 | MCF-7 |
| Doxorubicin | 30 | MCF-7 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to reduced viability.
- Antioxidant Properties : The presence of the furan moiety contributes to its ability to scavenge free radicals, providing neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
